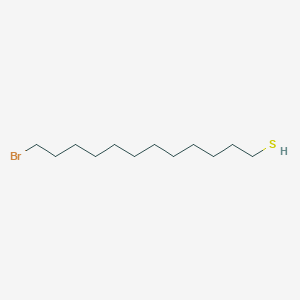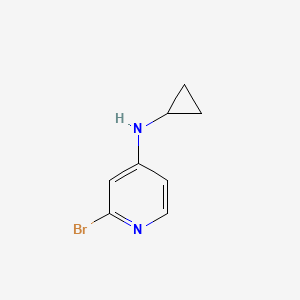
2-Bromo-N-cyclopropylpyridin-4-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-cyclopropylpyridin-4-amine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-N-cyclopropylpyridin-4-amine are not available, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states .Physical And Chemical Properties Analysis
2-Bromo-N-cyclopropylpyridin-4-amine has a molecular weight of 213.08 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Efficient Synthesis of Novel Pyridine-Based Derivatives
A study detailed the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine and arylboronic acids. The synthesized compounds displayed moderate to good yield and were characterized using Density Functional Theory (DFT) methods. Notably, compound 4b showed significant anti-thrombolytic activity, and compound 4f demonstrated potent biofilm inhibition against Escherichia coli (Ahmad et al., 2017).
Access to 2-Aminopyridines
The research emphasized the importance of 2-aminopyridines due to their structural presence in bioactive natural products and medicinally significant compounds. The study introduced new methods for their preparation, focusing on reactions between 2,6-dibromopyridine and various amines. This led to the selective synthesis of 6-bromopyridine-2-amines, which were then utilized in C-C cross-coupling reactions (Bolliger et al., 2011).
Chemoselective Synthesis of 1-Substituted 4-Amino-2-(trifluoromethyl)-1H-pyrroles
This research introduced a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, offering an environmentally friendly approach with the use of primary amines and yielding products of up to 98%. The method was noted for its simplicity, mild reaction conditions, and broad application potential (Aquino et al., 2015).
Application in Biological and Medicinal Research
Novel Pyridine-Based Derivatives in Biological Activities
The novel pyridine derivatives synthesized using the Suzuki cross-coupling reaction were also studied for their biological activities. Compounds displayed varying degrees of anti-thrombolytic, biofilm inhibition, and haemolytic activities, with specific compounds showing notable effectiveness against blood clot formation and bacterial growth (Ahmad et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-N-cyclopropylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMRNXLDZFNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-cyclopropylpyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



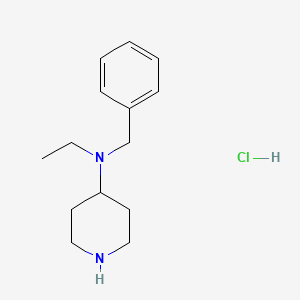
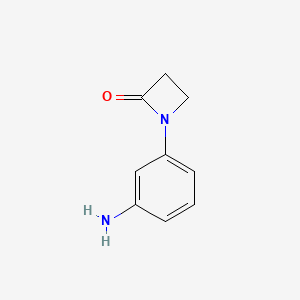
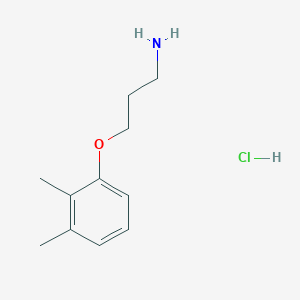
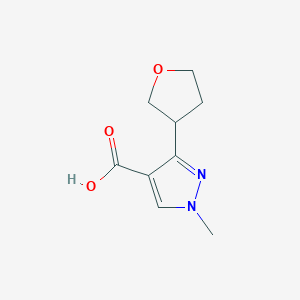
amine hydrochloride](/img/structure/B1383410.png)
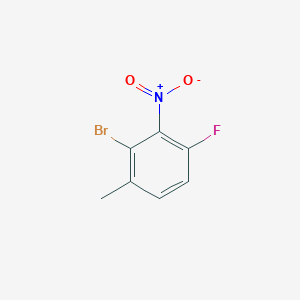
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)
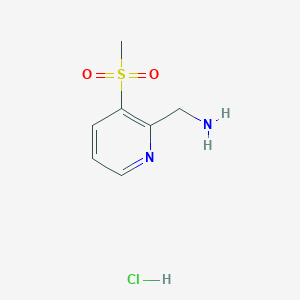
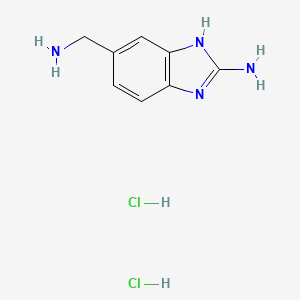
![tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B1383421.png)
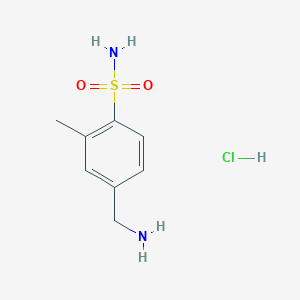
![1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B1383423.png)
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)
